molecular formula C10H15NO B12272325 4-(1-Aminobutyl)phenol

4-(1-Aminobutyl)phenol

Cat. No.: B12272325
M. Wt: 165.23 g/mol
InChI Key: RRGAECZKODLMST-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)phenol is an organic compound with the molecular formula C10H15NO. It consists of a phenol group substituted with a 1-aminobutyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Aminobutyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a suitable amine. For example, 4-bromophenol can react with 1-aminobutane under basic conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like bromine, chlorine, and nitronium ions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-(1-Aminobutyl)phenol involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-(1-aminobutyl)phenol

InChI

InChI=1S/C10H15NO/c1-2-3-10(11)8-4-6-9(12)7-5-8/h4-7,10,12H,2-3,11H2,1H3

InChI Key

RRGAECZKODLMST-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)O)N

Origin of Product

United States

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